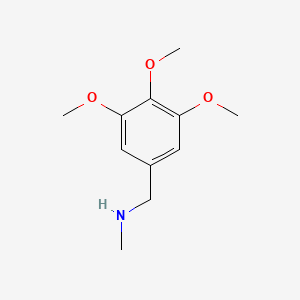

N-Methyl-3,4,5-trimethoxybenzylamine

描述

Historical Context of Substituted Benzylamines in Chemical and Biomedical Research

Early Investigations and Structural Elucidation of Related Natural Products

The historical context of N-Methyl-3,4,5-trimethoxybenzylamine is intrinsically linked to the study of naturally occurring psychoactive alkaloids, most notably mescaline. nih.gov Mescaline was identified as the principal active component of the peyote cactus (Lophophora williamsii) in the late 19th century by the German chemist Arthur Heffter. nih.gov These early investigations marked a significant milestone in the field of natural product chemistry, as they were among the first to isolate and identify a psychedelic compound. The structural elucidation of mescaline revealed it to be 3,4,5-trimethoxyphenethylamine. nih.govmdpi.com This discovery paved the way for further research into the chemical synthesis of mescaline and its analogues, which became crucial for understanding how modifications to the molecular structure influence its biological effects. The study of such natural products has provided a foundational framework for modern drug discovery and neuroscience. nih.gov

Differentiation from Naturally Occurring Mescaline

This compound is structurally distinct from the naturally occurring alkaloid mescaline. While both compounds share the 3,4,5-trimethoxyphenyl group, they differ in the structure of the side chain attached to the benzene (B151609) ring and the substitution on the nitrogen atom. Mescaline is a phenethylamine (B48288), meaning it has a two-carbon chain between the aromatic ring and the amine group. In contrast, this compound, as its name implies, is a benzylamine (B48309), with a single carbon atom linking the ring to the nitrogen. Furthermore, the primary amine group (-NH2) of mescaline is replaced by a secondary amine (-NHCH3) in this compound due to the presence of a methyl group on the nitrogen atom. This N-methylation is a critical structural modification. Research on the N-methylated analogue of mescaline, N-methylmescaline, which has been identified as a trace component in the Peyote cactus, has shown that this modification can significantly impact its activity. studfile.net

Table 1: Structural Comparison of Mescaline and this compound

| Feature | Mescaline | This compound |

|---|---|---|

| Chemical Class | Phenethylamine | Benzylamine |

| Side Chain | Ethylamine | Methylamine (B109427) |

| Amine Type | Primary (–NH₂) | Secondary (–NHCH₃) |

| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)ethanamine | N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine |

Academic Significance of the 3,4,5-Trimethoxybenzyl Moiety in Bioactive Compounds

The 3,4,5-trimethoxybenzyl moiety, a key structural feature of this compound, is of significant interest in academic research due to its presence in a variety of bioactive compounds. mdpi.com This structural unit is often associated with potent biological activities, including anticancer properties. mdpi.comnih.gov For instance, compounds containing the 3,4,5-trimethoxyphenyl group have been shown to act as tubulin polymerization inhibitors, a mechanism of action shared by several successful anticancer drugs. nih.govnih.gov The trimethoxy substitution pattern is a pharmacophore found in compounds that bind to the colchicine (B1669291) site of tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis in cancer cells. nih.gov The academic significance of this moiety extends to its use as a building block in the synthesis of novel chemical entities with potential therapeutic applications, ranging from oncology to the development of antimicrobial agents. mdpi.comorientjchem.org Researchers continue to explore the incorporation of the 3,4,5-trimethoxybenzyl group into diverse molecular scaffolds to develop new bioactive agents. nih.gov

Overview of Current Research Trajectories for this compound and Analogues

Current research involving this compound and its analogues is primarily focused on elucidating the structure-activity relationships (SAR) that govern their interactions with biological targets, particularly serotonin (B10506) receptors. wikipedia.org The synthesis of various analogues allows for a systematic investigation of how modifications to the molecule's structure affect its binding affinity and functional activity. For example, the development of N-benzylphenethylamine (NBOMe) analogues, such as NBOMe-mescaline, has demonstrated that the addition of a bulky N-benzyl group can dramatically increase potency at the serotonin 5-HT₂ₐ receptor compared to the parent compound. wikipedia.org These studies are crucial for mapping the binding pockets of these receptors and understanding the molecular determinants of agonism, partial agonism, and antagonism. While some research explores the potential of these compounds as tools for neuroscience research, other investigations are directed towards the design of novel therapeutic agents, for instance, by incorporating the 3,4,5-trimethoxybenzylamine (B102388) scaffold into molecules targeting other biological systems. ontosight.ai

Structure

3D Structure

属性

IUPAC Name |

N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6,12H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFULMNRPABTDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334759 | |

| Record name | N-METHYL-3,4,5-TRIMETHOXYBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58780-82-8 | |

| Record name | N-METHYL-3,4,5-TRIMETHOXYBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(3,4,5-trimethoxyphenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Methyl 3,4,5 Trimethoxybenzylamine and Precursors

Established Synthetic Pathways for 3,4,5-Trimethoxybenzylamine (B102388) (Precursor)

The synthesis of 3,4,5-Trimethoxybenzylamine, a key intermediate, can be achieved through various established reductive pathways starting from oxidized precursors such as oximes and amides. These methods leverage common reducing agents to convert carbon-nitrogen double or carbonyl bonds into the desired amine functionality.

Reduction of 3,4,5-Trimethoxybenzaldoxime

A common pathway to primary amines involves the reduction of an oxime. The precursor, 3,4,5-Trimethoxybenzaldoxime, is readily synthesized from 3,4,5-Trimethoxybenzaldehyde (B134019). One documented method involves reacting the aldehyde with hydroxylamine (B1172632) hydrochloride and potassium carbonate in methanol (B129727) at room temperature, achieving a high yield of the oxime. chemicalbook.com

Once the oxime is formed, it can be reduced to the corresponding primary amine, 3,4,5-Trimethoxybenzylamine. While specific literature for this exact reduction is not detailed in the provided sources, standard laboratory procedures for oxime reduction typically employ reagents such as Lithium Aluminum Hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or Sodium Borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst.

Reduction of 3,4,5-Trimethoxybenzamides with Reducing Agents

Another fundamental approach to synthesizing 3,4,5-Trimethoxybenzylamine is through the reduction of a corresponding amide, such as 3,4,5-Trimethoxybenzamide. This transformation is a standard procedure in organic synthesis. Powerful reducing agents are typically required to reduce the resonance-stabilized amide carbonyl group.

Lithium Aluminum Hydride (LiAlH₄) is the most common and effective reagent for this purpose, capable of reducing primary, secondary, and tertiary amides to their corresponding amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Alternative reducing agents include borane (B79455) complexes, such as Borane-dimethyl sulfide (B99878) complex (BMS).

Synthesis of N-Methyl-3,4,5-trimethoxybenzylamine

The direct synthesis of this compound is accomplished by introducing a methyl group onto the nitrogen atom of the precursor, 3,4,5-Trimethoxybenzylamine.

N-Methylation Strategies for 3,4,5-Trimethoxybenzylamine Precursors

The N-methylation of primary amines like 3,4,5-Trimethoxybenzylamine can be achieved through several methods. One of the most common is reductive amination. This process involves reacting the primary amine with an aldehyde, typically formaldehyde (B43269), to form an intermediate imine or aminal, which is then reduced in situ to the secondary amine. The reduction can be carried out using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation.

Recent advancements have focused on more sustainable methods. For instance, a one-pot tandem synthesis has been developed using a Ni/NiO@C nano-catalyst, which facilitates both the initial reductive amination of an aldehyde to a primary amine and the subsequent N-methylation using formaldehyde as the C1 source. chemrxiv.org This approach combines multiple steps into a single, efficient process. chemrxiv.org

Another strategy involves direct alkylation using a methylating agent like methyl iodide or dimethyl sulfate. However, this method can be difficult to control, often leading to over-methylation and the formation of the tertiary amine and quaternary ammonium (B1175870) salts as byproducts.

Derivatization Reactions and Advanced Chemical Transformations

This compound can serve as a substrate for more complex chemical transformations, enabling the synthesis of diverse molecular architectures.

Formation of N-Substituted Secondary Amines via Deaminative Coupling Reactions

Deaminative coupling represents an advanced strategy for forming new bonds at the position of the original amino group. While specific examples involving this compound are not prevalent in the provided search context, the principles of such reactions can be applied. These reactions often involve the in-situ generation of a reactive intermediate from the amine.

A related area of research is cross-dehydrogenative coupling (CDC), which forms bonds by removing a hydrogen atom from each of the two coupling partners. For example, cross-dehydrogenative N-N coupling has been reported between N-methoxyamides and benzotriazoles using a hypervalent iodine species as an oxidant. d-nb.info Although this is an N-N coupling rather than a deaminative C-N or C-C coupling, it illustrates the principle of forming new bonds via oxidative functionalization of N-H bonds.

More complex transformations can be seen in the use of similar N-benzyl-N-methylamine structures as precursors to azomethine ylides for [3+2] cycloaddition reactions. For instance, N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine is used to generate a non-stabilized azomethine ylide, which then reacts with various dipolarophiles to construct functionalized N-heterocycles. enamine.netresearchgate.net This type of reactivity highlights how the N-methyl benzylamine (B48309) core can be elaborated into complex cyclic systems.

Compound Information

Synthesis of Carbohydrate Conjugates and Glycosidic Derivatives

The conjugation of the this compound moiety to carbohydrate scaffolds is a key strategy for creating complex molecules with potential applications in glycobiology. While direct synthesis using this compound is not extensively documented, analogous reactions with 3,4,5-trimethoxybenzylamine provide a clear pathway for the synthesis of such glycoconjugates.

A notable example is the synthesis of benzyl (B1604629) 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. This reaction involves the nucleophilic ring-opening of an epoxide on a sugar precursor, benzyl 2,3-anhydro-β-L-ribopyranoside, by 3,4,5-trimethoxybenzylamine. mdpi.com The reaction is typically carried out in a suitable solvent like ethanol (B145695) under reflux conditions, which has been found to be more effective than polar aprotic solvents such as dimethylformamide or conducting the reaction neat. mdpi.com This method takes advantage of the predictable and facile ring-opening of the epoxide by the amine nucleophile, leading to the introduction of the 3,4,5-trimethoxyphenyl group at the 3-position of the sugar. mdpi.com It is chemically plausible that this compound could be employed in a similar manner to yield the corresponding N-methylated glycosidic derivative.

The synthesis of various glycoconjugates can also be achieved through the use of bi-functional linkers. These linkers possess a functional group for conjugation to a carbohydrate and another for attachment to a molecule of interest. Methodologies such as amide ligation and copper-mediated Huisgen cycloaddition are commonly employed in this context. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| Benzyl 2,3-anhydro-β-L-ribopyranoside | 3,4,5-trimethoxybenzylamine | Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside | Epoxide ring-opening | mdpi.com |

Incorporation into Heterocyclic Ring Systems

The this compound moiety can be incorporated into a variety of heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry.

The synthesis of imidazo[4,5-c]quinoline frameworks can be achieved through various synthetic strategies. While direct examples involving this compound are not prominent in the literature, the general principles of quinoline (B57606) and imidazole (B134444) synthesis allow for its potential incorporation. For instance, the synthesis of related imidazo[1,5-a]quinolines has been achieved via an iodine-mediated decarboxylative cyclization from α-amino acids and 2-methyl quinolines under metal-free conditions. nih.gov A multi-component reaction has also been reported for the formation of imidazo[4,5-g]quinazolines, involving a cascade of chemical transformations including the formation of a Schiff's base and an intramolecular hetero-Diels-Alder reaction. nih.gov The N-Methyl-3,4,5-trimethoxybenzyl group could potentially be introduced by utilizing a correspondingly substituted aniline (B41778) or benzylamine in these synthetic schemes.

The 1,2,3-triazole ring is a common heterocyclic motif that can be synthesized through various methods, most notably the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.govbeilstein-journals.org This reaction can be catalyzed by copper(I), leading to 1,4-disubstituted triazoles, or by ruthenium, which can yield 1,5-disubstituted triazoles. This compound can be incorporated into a triazole-containing molecule by starting with either N-Methyl-3,4,5-trimethoxybenzyl azide or a propargylated derivative of the amine.

For the synthesis of 1,2,4-triazoles, methods often involve the cyclization of N-acylamidrazones or the reaction of amidines with hydrazides. researchgate.netfrontiersin.org The N-Methyl-3,4,5-trimethoxybenzyl substituent could be introduced by using a precursor containing this moiety.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref. |

| Huisgen 1,3-Dipolar Cycloaddition | Azide, Alkyne | Copper(I) or Ruthenium | 1,2,3-Triazole | nih.govbeilstein-journals.org |

| Oxidative Cyclization of Amidrazones | Amidrazone, Aldehyde | Ceric Ammonium Nitrate | 1,2,4-Triazole | nih.gov |

Coumarins, or 2H-1-benzopyran-2-ones, are a class of lactones that can be synthesized through several established methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. chemmethod.comnih.gov While these methods typically construct the core coumarin (B35378) ring system from phenols and carbonyl compounds, the this compound moiety can be introduced as a substituent. For example, a pre-formed coumarin with a reactive group, such as a halogenated methyl group at the 4-position, can undergo N-alkylation with this compound. rsc.org Another approach involves the synthesis of coumarin carboxamides, where a coumarin-3-carboxylic acid is coupled with an amine, a reaction in which this compound could participate. chapman.edu

| Synthesis Method | Starting Materials | Key Features | Ref. |

| Pechmann Condensation | Phenol, β-ketoester | Acid-catalyzed cyclization | chemmethod.comnih.gov |

| Knoevenagel Condensation | Salicylaldehyde, Activated methylene (B1212753) compound | Base-catalyzed condensation | chemmethod.comnih.gov |

| Perkin Reaction | Salicylaldehyde, Phenylacetic acid | Acetic anhydride, triethylamine | nih.gov |

The synthesis of thiazole (B1198619) derivatives bearing the 3,4,5-trimethoxyphenyl group has been reported. A common route to the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To incorporate the N-Methyl-3,4,5-trimethoxybenzyl group, one could envision a multi-step synthesis starting with 3,4,5-trimethoxyacetophenone. Bromination of this starting material yields 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. researchgate.net This α-haloketone can then be reacted with a suitable thioamide. For instance, reaction with thiourea (B124793) would yield a 2-aminothiazole (B372263) with the 3,4,5-trimethoxyphenyl group at the 4-position. researchgate.net Further functionalization could then introduce the N-methylbenzylamine moiety. Alternatively, new series of thiazole derivatives have been synthesized from the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines. nih.gov A series of new thiadiazole analogues have also been designed and synthesized through the cyclization of corresponding hydrazinecarbothioamides derived from 3,4,5-trimethoxybenzaldehyde. mdpi.com

| Precursor | Reagent | Resulting Moiety | Ref. |

| 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one | Thiourea | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | researchgate.net |

| 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides | - | 5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines | mdpi.com |

Amide Formation with Complex Organic Acids

The formation of an amide bond between this compound and complex organic acids is a fundamental transformation in organic synthesis. numberanalytics.com This reaction is typically facilitated by the use of coupling reagents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Commonly used coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. researchgate.net Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also highly effective. numberanalytics.com More recently, solvent-free methods using silane-based coupling agents have been developed, offering a greener alternative. scispace.com

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea or an active ester. This compound then acts as a nucleophile, attacking the carbonyl carbon of the activated acid and displacing the activating group to form the stable amide bond. nih.gov This methodology is broadly applicable and allows for the synthesis of a wide range of amides from various carboxylic acids and amines. google.com

| Coupling Reagent Class | Examples | Key Features | Ref. |

| Carbodiimides | DCC, EDC | Widely used, often with additives like HOBt | researchgate.net |

| Phosphonium Salts | BOP, TBTU | High efficiency, fast reaction rates | numberanalytics.com |

| Silanes | Tetramethoxysilane | Solvent-free conditions | scispace.com |

Mechanistic Investigations of Synthetic Processes

The synthesis of this compound and its precursors, such as 3,4,5-trimethoxybenzaldehyde, involves complex chemical transformations. Mechanistic investigations are crucial for understanding the underlying reaction pathways, optimizing reaction conditions, and developing more efficient and sustainable synthetic methodologies. These studies often employ advanced analytical techniques and experimental designs to probe reaction intermediates, transition states, and the influence of various catalytic systems.

Catalytic Approaches and Reaction Kinetics

The primary route to this compound involves the reductive amination of its precursor, 3,4,5-trimethoxybenzaldehyde, with methylamine (B109427). The mechanism of this reaction and related N-methylation processes has been the subject of detailed kinetic and catalytic studies.

Catalytic Systems: A variety of catalytic systems have been developed to facilitate reductive amination. While traditional methods often use stoichiometric reducing agents like sodium borohydride (NaBH₄), modern approaches focus on catalytic hydrogenation. mdpi.com Catalysts based on transition metals such as cobalt, palladium, and nickel are effective for this transformation. researchgate.net For instance, cobalt-based composites prepared by the pyrolysis of Co(II) complexes on porous carriers have demonstrated high activity in the amination of aromatic aldehydes. researchgate.net These catalysts contain nanoparticles of metallic cobalt which are the active sites for hydrogenation.

Electrochemical reductive amination (ERA) represents a sustainable alternative that avoids chemical reductants or high-pressure hydrogen gas. rsc.org Studies using a copper metal electrode have shown high Faradaic efficiencies. rsc.org Electrokinetic investigations of the amination of benzaldehyde (B42025) (a related aromatic aldehyde) on a silver catalyst revealed that the rate-determining step is the initial electron transfer to the imine intermediate. chemrxiv.org

Reaction Kinetics: Kinetic studies provide insight into the rate-determining step of the reaction. For the direct reductive amination catalyzed by boron trifluoride (BF₃) complexes with formic acid as the reductant, density functional theory (DFT) studies have indicated that the rate-determining step is the hydride transfer from a formate (B1220265) anion to the protonated imine. rsc.org The reaction kinetics are influenced by factors such as substrate concentration, catalyst loading, temperature, and pressure. For example, in the catalytic amination of p-methoxybenzaldehyde, quantitative yields could be achieved at 150°C and 150 bar of H₂ pressure. researchgate.net

An alternative catalytic approach for the N-methylation step involves using carbon dioxide (CO₂) as a sustainable C1 source in the presence of a reducing agent like H₂. Ruthenium-based catalysts, such as an in-situ combination of a ruthenium(III) precursor and a triphos ligand, have been shown to be effective for the methylation of various amines with CO₂ and H₂. units.itresearchgate.net The reaction proceeds under relatively high pressure and temperature (e.g., 20 atm CO₂, 60 atm H₂, 140°C). units.itresearchgate.net

| Catalyst System | Precursors | Reductant | Conditions | Product Yield | Reference |

| Co-composites on SiO₂ | p-Methoxybenzaldehyde, n-Butylamine | H₂ | 100°C, 100 bar | 72-96% | researchgate.net |

| Silver (Ag) Electrode | Benzaldehyde, Ammonia (B1221849) | Electrochemical | Ambient | ~80% (Faradaic Eff.) | chemrxiv.org |

| Ru(acac)₃ / Triphos / MSA | Aromatic Amines, CO₂ | H₂ | 140°C, 20 bar CO₂, 60 bar H₂ | Good to Excellent | units.itresearchgate.net |

| Pd/CuZrOx | Amines, CO₂ | H₂ | Mild Conditions | up to 97% | rsc.org |

Isotopic Labeling Studies for Elucidation of Reaction Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can track the incorporation and transformation of specific molecular fragments using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Kinetic Isotope Effect (KIE): One of the key applications of isotopic labeling is the determination of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. A significant KIE (typically >1.5 for kH/kD) is observed if the bond to the labeled atom is broken or formed in the rate-determining step of the reaction.

In the context of synthesizing N-methylated amines, KIE studies can elucidate the mechanism of the methylation step. For example, in a three-component coupling reaction to form N-benzyl-N-methylamines using methanol as the methyl source, parallel reactions were conducted with normal methanol (CH₃OH) and deuterated methanol (CD₃OD). rsc.org By monitoring the reaction progress over time, the rates of product formation were compared. A significant difference between the rates would indicate that the C-H bond cleavage of the methanol is involved in the rate-limiting step, providing insight into the hydride transfer mechanism. rsc.org

Tracing Reaction Pathways: Isotopic labeling can also be used to confirm the source of atoms in the final product. In the catalytic methylation of amines using CO₂ and H₂ as reagents, using ¹³CO₂ would result in a product where the newly introduced methyl group contains a ¹³C atom. units.it This can be readily detected by ¹³C-NMR or mass spectrometry, confirming that CO₂ is the carbon source for the methylation. Similarly, using deuterium (B1214612) gas (D₂) instead of H₂ could help determine the origin of hydrogen atoms in the product and elucidate the hydrogenation mechanism.

The table below illustrates a hypothetical isotopic labeling experiment designed to probe the mechanism of the reductive amination of 3,4,5-trimethoxybenzaldehyde.

| Labeled Reactant | Label Position | Analytical Method | Mechanistic Question Addressed |

| Methylamine-¹⁵N | ¹⁵N on the amine | ¹⁵N NMR, MS | Confirms the incorporation of the methylamine nitrogen into the final product. |

| Sodium borodeuteride (NaBD₄) | Deuterium (D) | ¹H NMR, ²H NMR, MS | Determines the origin of the hydride that reduces the imine intermediate. |

| 3,4,5-Trimethoxybenzaldehyde-¹³C | ¹³C at the carbonyl carbon | ¹³C NMR, MS | Tracks the aldehyde carbon throughout the reaction pathway to the final product. |

| Deuterated Methanol (CD₃OD) | Deuterium (D) | ¹H NMR, MS | Probes the KIE for reactions where methanol acts as a hydride or methyl source. rsc.org |

Multi-component Reaction Applications

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.

The synthesis of N-methylated tertiary amines, a class of compounds that includes this compound, can be achieved through a one-pot, three-component coupling reaction. An iridium-catalyzed methodology has been developed for the tandem synthesis of N-methylated tertiary amines from a carbonyl compound, an amine, and methanol. rsc.org In this process, methanol serves a dual role as both the solvent and the C1 source for the methyl group.

The proposed mechanism for this transformation involves several steps:

Imine Formation: The aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) and a primary amine (e.g., ammonia or a primary amine that is later methylated) react to form an imine intermediate.

Hydride Transfer: The iridium catalyst facilitates a hydrogen transfer from methanol, generating an iridium-hydride species and formaldehyde in situ.

Reductive Amination: The iridium-hydride species then reduces the initially formed imine to a secondary amine.

Second Imine Formation & Reduction: The newly formed secondary amine reacts with the in situ-generated formaldehyde to form a second intermediate (an iminium ion), which is subsequently reduced by the iridium-hydride catalyst to yield the final N-methylated tertiary amine.

This MCR approach provides a direct and efficient route to the target structure, bypassing the need to isolate intermediates or use separate reagents for the reduction and methylation steps.

| Reaction Type | Components | Catalyst | Key Features | Reference |

| Iridium-Catalyzed N-Methylation | Carbonyl Compound, Amine, Methanol | Iridium Complex (e.g., [Ir(cod)Cl]₂) | One-pot synthesis; Methanol as solvent and C1 source; In-situ generation of reducing agent and methylating agent. | rsc.org |

| Reissert Aldehyde Synthesis | 2-Halopyridine, Acid Chloride, Cyanide Source | N/A | A multi-step, one-pot process that can be used to synthesize aldehydes like 3,4,5-trimethoxybenzaldehyde from corresponding acid chlorides. | acs.org |

Structure Activity Relationship Studies and Molecular Design Involving the 3,4,5 Trimethoxybenzylamine Moiety

Rational Design Principles for N-Methyl-3,4,5-trimethoxybenzylamine Analogues

The rational design of analogues based on the 3,4,5-trimethoxyphenyl structure is a cornerstone of medicinal chemistry, particularly in the development of anticancer agents. This specific arrangement of three methoxy (B1213986) groups on a phenyl ring is a critical pharmacophore that mimics the A-ring of natural products like colchicine (B1669291) and podophyllotoxin, which are known inhibitors of tubulin polymerization. frontiersin.org The core principle behind designing analogues is to maintain this essential 3,4,5-trimethoxyphenyl group while modifying other parts of the molecule to enhance potency, improve selectivity, and optimize pharmacokinetic properties. frontiersin.org

Exploration of Pharmacological Properties and Biological Targets

Analogues and derivatives incorporating the 3,4,5-trimethoxybenzylamine (B102388) moiety have been investigated for a wide array of pharmacological activities, targeting various biological systems and pathways.

While direct studies on this compound's interaction with specific neurotransmitter systems are not extensively detailed, research on structurally related compounds provides significant insights. The trimethoxy substitution pattern is a key feature in many psychoactive phenethylamines. For example, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2) is a known psychedelic that acts as an agonist at serotonergic 5-HT2A receptors. frontiersin.org The broader class of 4-alkoxy-2,5-dimethoxyphenethylamines and amphetamines demonstrates moderate to high binding affinities for 5-HT2A and 5-HT2C serotonin (B10506) receptors. frontiersin.org

Furthermore, studies on 3,4,5-trimethoxybenzoyl analogues have shown a clear Central Nervous System (CNS) depressant profile. nih.gov Several compounds in this class exhibited a marked reduction in spontaneous motor activity and were able to potentiate pentobarbitone-induced hypnosis in animal models. nih.gov This suggests a general depressive effect on the CNS, although the precise receptor mechanisms (e.g., GABAergic, dopaminergic, or serotonergic) were not fully elucidated in these studies. nih.govnih.gov The major extracellular metabolite of dopamine (B1211576), 3-methoxytyramine, has been identified as a neuromodulator that can induce behavioral effects partially through the trace amine-associated receptor 1 (TAAR1), indicating another potential, albeit indirect, pathway through which related compounds might influence CNS activity. nih.gov

The versatile 3,4,5-trimethoxyphenyl scaffold has been incorporated into molecules designed for a multitude of therapeutic purposes. Research has explored the potential of benzylamine (B48309) derivatives for antimicrobial and antifungal applications. ontosight.ai Beyond this, the moiety is a key structural feature in compounds investigated as anti-inflammatory and antiviral agents. nih.gov For instance, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have been developed as potential agents against Hepatitis B virus (HBV) and influenza A. nih.gov

The structural framework is also integral to the synthesis of established pharmaceutical drugs. nih.gov For example, 3,4,5-trimethoxybenzaldehyde (B134019), a closely related precursor, is used in the synthesis of the antibacterial drug trimethoprim. scbt.com This demonstrates the broad utility of the 3,4,5-trimethoxybenzyl group in developing treatments for infectious diseases and other pathologies.

One of the most extensively studied applications for derivatives containing the 3,4,5-trimethoxyphenyl moiety is in the field of oncology. Numerous analogues have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines. These compounds often induce cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development.

Several classes of compounds incorporating this moiety have been synthesized and evaluated. These include pyrrolizines, 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, triazolylthioacetamides, and 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, all showing significant cytotoxic effects. frontiersin.orgnih.govontosight.ainih.gov

This table summarizes the antiproliferative activity (IC50 values) of selected derivatives containing the 3,4,5-trimethoxyphenyl moiety against various human cancer cell lines, as reported in cited literature. frontiersin.orgnih.govontosight.ainih.gov

The primary mechanism behind the potent anticancer activity of many 3,4,5-trimethoxyphenyl derivatives is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for cancer chemotherapy. The 3,4,5-trimethoxyphenyl group plays a crucial role by binding to the colchicine-binding site on β-tubulin. nih.gov This interaction inhibits the polymerization of tubulin heterodimers into microtubules. nih.govncats.io

The binding of these compounds prevents the proper formation of the mitotic spindle, which halts the cell cycle in the G2/M phase. nih.govontosight.ai This prolonged mitotic arrest ultimately triggers cellular apoptosis (programmed cell death). nih.gov Molecular docking studies have confirmed that derivatives such as pyrrolizines and triazolylthioacetamides fit effectively into the colchicine-binding pocket, stabilizing their interaction with tubulin. nih.govontosight.ai The efficacy of these compounds as tubulin polymerization inhibitors often correlates well with their cytotoxic activity against cancer cells. ontosight.ai

Beyond microtubule targeting, derivatives of the 3,4,5-trimethoxybenzylamine scaffold have been shown to modulate the activity of various enzymes and intervene in key cellular signaling pathways. Certain benzylamine derivatives have demonstrated potential as inhibitors of specific enzymes, suggesting broad therapeutic applicability. nih.gov

In the context of cancer, mechanistic studies have revealed that some pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl moiety can inhibit multiple oncogenic kinases, including CDK-2 and EGFR. nih.govebi.ac.uk This multi-target capability may contribute to their high cytotoxicity. nih.gov Additionally, piplartine-inspired 3,4,5-trimethoxycinnamates have been postulated to exert their effects through a multi-target mechanism that may interfere with protein kinases essential to parasite life cycles, such as CRK1, MPK13, and GSK3B. These findings indicate that the scaffold can be used to design molecules that not only act on structural proteins like tubulin but also modulate critical enzymatic and signaling pathways involved in cell proliferation and survival.

Modulation of Cellular Pathways

Derivatives incorporating the 3,4,5-trimethoxybenzylamine moiety have been shown to modulate several critical cellular pathways, leading to effects such as cell cycle arrest, apoptosis, and inhibition of key signaling cascades. This has made the moiety a cornerstone in the development of novel antineoplastic agents.

One of the primary mechanisms of action for many of these compounds is the disruption of microtubule dynamics. Microtubules are essential for cell division, and their destabilization triggers cell cycle arrest and subsequent apoptosis. For instance, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors. tandfonline.com Among them, compound 9p demonstrated potent antiproliferative activity against several cancer cell lines and was shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in HeLa cells. tandfonline.com Similarly, novel bioactive heterocycles containing the 3,4,5-trimethoxyphenyl fragment have been synthesized to target tubulin. nih.gov Compound 4d (2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide) was a potent inhibitor of tubulin polymerization, binding to the colchicine site and inducing G2/M phase arrest and apoptosis in MGC-803 cancer cells. nih.gov

Beyond microtubule destabilization, compounds derived from N-benzyl-3,4,5-trimethoxyaniline have been developed to modulate other significant cancer-related pathways. nih.gov A study involving scaffold hopping led to the synthesis of 5,6,7-trimethoxyflavan derivatives. nih.govresearchgate.net Compound 8q from this series exhibited broad-spectrum anticancer activity by inducing apoptosis through the activation of caspases 3 and 7 and increasing cleaved PARP. nih.gov Furthermore, it triggered cell cycle arrest in the G2/M phase by inhibiting various cyclins and increasing p53. nih.gov Notably, compound 8q was also found to modulate the Hippo signaling pathway by decreasing the transcriptional co-activator YAP and activating LATS1. nih.govresearchgate.net It also inhibited the PI3K pathway, a critical cascade for cell survival and proliferation. nih.gov

The versatility of the 3,4,5-trimethoxybenzoyl group extends to the inhibition of other enzymes. Derivatives of 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine have been identified as potent and highly selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in cellular signaling. nih.gov

The following table summarizes the research findings on the modulation of cellular pathways by compounds containing the 3,4,5-trimethoxybenzylamine moiety.

Table 1: Modulation of Cellular Pathways by 3,4,5-Trimethoxybenzylamine Derivatives| Compound/Derivative Class | Target Pathway/Mechanism | Cell Line(s) | Key Findings (IC₅₀) |

|---|---|---|---|

| Compound 4d | Tubulin Polymerization Inhibition (Colchicine Site); G2/M Arrest; Apoptosis | MGC-803 | 0.45 µM (antiproliferative); 3.35 µM (tubulin polymerization) nih.gov |

| Compound 8q | Apoptosis Induction; G2/M Arrest; Hippo Pathway Activation; PI3K Pathway Inhibition | Various Lung Cancer Cells | Broad-spectrum anticancer activity nih.govresearchgate.net |

| Compound 9p | Tubulin Polymerization Inhibition; G2/M Arrest; Apoptosis | HeLa, MCF-7, A549 | 0.047-0.90 µM (antiproliferative) tandfonline.com |

| 3,4,5-Trimethoxychalcones | Tubulin Polymerization Inhibition (Colchicine Site) | MCF-7 | IC₅₀ of 6.18 ± 0.69 µM for the most active chalcone (B49325) researchgate.net |

Structure-Property Relationships in Surface Science Applications

The chemical structure of molecules used to modify surfaces dictates the resulting properties of that surface, such as wettability, adhesion, and biocompatibility. Functional groups can be chosen to create surfaces that either attract or repel certain molecules, like proteins.

Resistance to Protein Adsorption on Modified Surfaces

The non-specific adsorption of proteins onto material surfaces, known as biofouling, is a significant challenge in the development of medical devices and biosensors. jwent.net To combat this, surfaces are often functionalized with molecules that can resist protein attachment. This is typically achieved by creating self-assembled monolayers (SAMs) or polymer coatings that are highly hydrophilic and sterically hinder the approach of protein molecules. jwent.netresearchgate.net Common strategies involve the use of molecules like polyethylene (B3416737) glycol (PEG) or zwitterionic compounds, which create a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption. researchgate.netnih.govresearchgate.net

While the principles of creating protein-resistant surfaces are well-established, specific research detailing the use of the this compound or the broader 3,4,5-trimethoxybenzylamine moiety for this particular application is not extensively documented in the scientific literature. The design of anti-fouling surfaces typically focuses on moieties with different physicochemical properties than the trimethoxybenzylamine group. However, a study on a related structure, a capsaicin-mimicking N-(4-hydroxy-3-methoxy-benzyl) acrylamide, used it as an antifoulant additive in a multilayered coating, where it contributed to inhibiting the adhesion of bovine serum albumin. nottingham.edu.cn This suggests that benzylamine derivatives could have a role in anti-fouling applications, though dedicated studies on the protein resistance of surfaces modified specifically with the 3,4,5-trimethoxybenzylamine moiety are needed to establish a clear structure-property relationship.

Advanced Spectroscopic and Crystallographic Analyses in the Study of N Methyl 3,4,5 Trimethoxybenzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For N-Methyl-3,4,5-trimethoxybenzylamine, ¹H and ¹³C NMR would provide definitive evidence for its structural integrity and the electronic environment of each atom.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of this compound, specific signals (resonances) corresponding to each unique proton environment would be expected. Due to the molecule's symmetry, the two protons on the aromatic ring (at positions 2 and 6) would be chemically equivalent and would likely appear as a single signal, a singlet. The nine protons of the two methoxy (B1213986) groups at positions 3 and 5 would also be equivalent, producing a singlet integrating to six protons. The methoxy group at position 4 is unique and would generate its own singlet integrating to three protons. Other expected signals include a singlet for the benzylic (Ar-CH₂) protons and a singlet for the N-methyl (N-CH₃) protons. The proton on the amine nitrogen (N-H) might appear as a broad singlet, though its presence and chemical shift can be highly dependent on the solvent and concentration.

Hypothetical ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic H (C2-H, C6-H) | ~6.5 | Singlet (s) |

| Methoxy H (C4-OCH₃) | ~3.9 | Singlet (s) |

| Methoxy H (C3, C5-OCH₃) | ~3.8 | Singlet (s) |

| Benzylic H (Ar-CH₂) | ~3.7 | Singlet (s) |

| N-Methyl H (N-CH₃) | ~2.4 | Singlet (s) |

| Amine H (N-H) | Variable (Broad) | Broad Singlet (br s) |

Note: This table is predictive and not based on published experimental data.

Carbon-13 (¹³C) NMR Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, signals would be anticipated for the aromatic carbons, the methoxy carbons, the benzylic carbon, and the N-methyl carbon. Due to symmetry, the aromatic carbons C-2 and C-6, as well as C-3 and C-5, would be equivalent, respectively. The carbons of the methoxy groups at the C-3 and C-5 positions would also be equivalent.

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C4 (Aromatic) | ~153 |

| C3, C5 (Aromatic) | ~153 |

| C1 (Aromatic) | ~137 |

| C2, C6 (Aromatic) | ~105 |

| C4-OCH₃ | ~61 |

| C3, C5-OCH₃ | ~56 |

| Ar-CH₂ | ~55 |

| N-CH₃ | ~37 |

Note: This table is predictive and not based on published experimental data.

X-ray Crystallography for Elucidation of Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

Determination of Molecular Conformation and Intermolecular Interactions

A crystal structure analysis of this compound would reveal the spatial orientation of the N-methyl-aminomethyl side chain relative to the trimethoxyphenyl ring. It would also elucidate the intermolecular forces that govern the crystal packing, such as potential hydrogen bonding involving the amine proton (N-H) and an oxygen atom of a methoxy group or the nitrogen atom of a neighboring molecule. However, no published X-ray crystallographic data for this specific compound could be located.

Other Spectroscopic Methods for Complementary Analysis

In addition to NMR, other spectroscopic techniques are vital for a full characterization. Infrared (IR) spectroscopy would confirm the presence of key functional groups through their characteristic vibrational frequencies, such as N-H stretching for the secondary amine, C-H stretching for the aromatic ring and aliphatic groups, and strong C-O stretching for the methoxy ether groups. Mass spectrometry (MS) would determine the compound's exact molecular weight and provide information about its fragmentation patterns, which can further confirm the structure. Despite the utility of these methods, specific, published IR and MS spectra for this compound were not found during the literature search.

Biochemical and Biological Research Implications of N Methyl 3,4,5 Trimethoxybenzylamine Analogues

In Vitro Cellular Assays for Biological Activity Screening

In vitro cellular assays are fundamental in the preliminary screening of N-Methyl-3,4,5-trimethoxybenzylamine analogues to determine their potential biological effects. A primary focus of this screening is the evaluation of cytotoxic or antiproliferative activity against various cancer cell lines.

For instance, a study on novel trimethoxyphenyl (TMP)-based analogues investigated their cytotoxic effects on the hepatocellular carcinoma (HepG2) cell line. nih.gov The results identified several compounds with potent activity, as measured by their IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth. nih.govnih.gov Similarly, another class of analogues, 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furans, were evaluated against a panel of cancer cell lines including murine leukemia (L1210), human T-lymphoblastoid (Molt/4), and human cervix carcinoma (HeLa) cells, demonstrating significant growth inhibitory effects at nanomolar concentrations. nih.gov

Beyond cancer cells, analogues are also screened for other biological activities such as antimicrobial effects. (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide derivatives have been tested against bacterial strains like S. aureus and S. pyogenes, as well as fungal strains, showing significant antibacterial inhibition. orientjchem.org These screening assays provide essential preliminary data, guiding further research into the most promising compounds. nih.gov

Table 1: Cytotoxic Activity of Selected Trimethoxybenzylamine Analogues

| Compound | Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| N-phenyl triazinone derivative (9) | HepG2 | 1.38 | nih.gov |

| N-pyridoyl triazinone (10) | HepG2 | 2.52 | nih.gov |

| N-phenylthiazolyl triazinone (11) | HepG2 | 3.21 | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | L1210 | 0.019 | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | HeLa | 0.016 | nih.gov |

| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone (7) | Macrophages (NO Production) | 0.3 | researchgate.net |

Mechanistic Studies of Cellular and Molecular Interactions

Following initial activity screening, research delves into the specific cellular and molecular mechanisms through which these analogues exert their effects.

Many trimethoxybenzylamine analogues have been found to inhibit cell proliferation by inducing apoptosis, a form of programmed cell death. nih.gov Induction of apoptosis is a key strategy in the development of new cancer chemotherapies. nih.gov

Studies on trimethoxyphenyl-based compounds showed that their cytotoxic activity is linked to triggering an apoptotic cascade. nih.gov For example, DNA flow cytometry analysis of a potent N-phenyl triazinone derivative revealed a disturbance of the cell cycle at the G2/M phase and a significant increase in Annexin-V-positive cells, which is an early marker of apoptosis. nih.gov Further investigation into this compound's apoptotic potential in HepG2 cells showed it decreased the level of the anti-apoptotic protein Bcl-2 while boosting the levels of the pro-apoptotic proteins p53 and Bax. nih.gov

Similarly, research on 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan analogues demonstrated that they induce apoptosis by activating caspases, which are key enzymes in the apoptotic pathway. nih.gov Treatment of leukemia cells with the most promising compound in this series led to the activation of caspase-3, -8, and -9, and was associated with the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptosis pathway. nih.gov Even extracts from Lophophora williamsii, which contains the related compound mescaline, have been shown to induce apoptosis in HeLa cells through the activation of caspase-3 and its substrate, PARP. academicjournals.org

The biological activity of this compound analogues is often traced back to their interaction with specific proteins and enzymes. A significant target for many antiproliferative compounds with a trimethoxyphenyl moiety is tubulin. nih.gov Microtubules, which are polymers of tubulin, are crucial for cell division, making them an attractive target for anticancer drugs. nih.gov

Several studies have confirmed that potent cytotoxic trimethoxyphenyl analogues act as inhibitors of tubulin polymerization. nih.govnih.gov The most active compounds from a series of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furans were found to interact strongly with tubulin by binding to the colchicine (B1669291) site. nih.gov ELISA analysis of N-phenyl and N-pyridoyl triazinone derivatives also showed potent inhibition of β-tubulin polymerization, with percentage inhibitions of 86.73% and 80.51%, respectively. nih.gov

Beyond tubulin, these analogues have been investigated as inhibitors of other enzymes. For example, various benzylamine (B48309) derivatives have shown promise as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. researchgate.net Other studies have explored the enzyme inhibition potential of related structures against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. acgpubs.orgnih.gov The nature of this inhibition is often studied using kinetic analyses, such as Lineweaver-Burk plots, which can determine whether the inhibition is competitive, non-competitive, or uncompetitive. researchgate.net

Future Research Directions and Unexplored Avenues for N Methyl 3,4,5 Trimethoxybenzylamine

Development of Novel and Green Synthetic Methodologies

The pursuit of sustainable and efficient chemical production is a paramount goal in modern chemistry. Future research into the synthesis of N-Methyl-3,4,5-trimethoxybenzylamine will likely focus on developing methodologies that align with the principles of green chemistry.

Current synthetic routes can be resource-intensive; therefore, a primary research avenue is the exploration of biocatalysis. Drawing inspiration from the biosynthesis of structurally related alkaloids, such as mescaline in the peyote cactus (Lophophora williamsii), researchers could investigate enzymatic pathways. The identification of specific O-methyltransferases and N-methyltransferases capable of acting on precursor molecules could lead to a highly selective and environmentally benign synthesis process conducted in aqueous media under mild conditions. acs.org

Further innovation may come from the application of novel catalytic systems. This includes the use of catalysts derived from agro-waste or the implementation of recyclable catalysts like gluconic acid aqueous solutions, which serve as both the reaction medium and catalyst. nih.govkoreascience.kr Methodologies such as sonochemical protocols, which use water as a solvent and can dramatically reduce reaction times, also present a promising, eco-friendly alternative to conventional heating methods. wikipedia.org The goal is to improve metrics like process mass intensity and atom economy by minimizing hazardous reagents and solvent waste, thereby creating a more sustainable life cycle for the compound. nih.gov

Comprehensive Pharmacological Profiling and Identification of Undiscovered Biological Targets

The structural resemblance of this compound to mescaline suggests that its pharmacological activity may involve serotonergic systems, particularly the 5-HT2A receptor, which is a key target for many psychedelic phenethylamines. mdpi.com However, this is likely only a fraction of its biological story. A crucial future direction is to move beyond candidate-based testing and perform comprehensive pharmacological profiling.

This involves screening the compound against large panels of receptors, ion channels, transporters, and enzymes. Such unbiased screening could reveal unexpected biological targets and uncover novel therapeutic potentials. For instance, many phenethylamine (B48288) derivatives are known to interact with dopamine (B1211576) and norepinephrine (B1679862) transporters, and exploring these interactions for this compound is a logical step. nih.govacs.org Structure-activity relationship (SAR) studies have shown that even minor structural modifications on the phenethylamine scaffold can significantly alter receptor affinity and functional activity. sinocurechem.comresearchgate.net Therefore, systematic profiling is essential to delineate a complete picture of how this compound interacts with biological systems and to identify any unique "functional selectivity" or biased agonism it may possess at its target receptors.

Integration into Advanced Materials Science and Biomedical Engineering Applications

The unique chemical structure of this compound and its precursors offers intriguing possibilities for its use in materials science and biomedical engineering. Benzylamines are recognized as important building blocks in the polymer industry, serving as curing agents for resins or as monomers for specialty polyamides. researchgate.netsarchemlabs.comrsc.org The trimethoxybenzene moiety, a key component of lignin, is also being explored as a renewable feedstock for advanced polymers. nih.govrsc.org Future research could focus on leveraging this compound as a monomer to create novel functional polymers with specific thermal or mechanical properties.

Furthermore, there is significant potential in the field of bio-inspired materials. The catechol groups present in the biosynthetic precursors of this compound are central to the remarkable adhesive properties of mussel-inspired polymers. royalsocietypublishing.org These polydopamine (PDA) coatings are widely explored for biomedical applications, including surface functionalization of implants, drug delivery capsules, and tissue engineering scaffolds, due to their biocompatibility and ability to bind with a wide range of materials. sinocurechem.comnih.govontosight.ai Research could explore whether this compound or its demethylated analogues can be integrated into such systems, potentially as a way to modify surface chemistry or to create novel hydrogels and adhesives for medical use. researchgate.net

Exploiting Stereoselective Synthesis for Enhanced Biological Specificity

Introducing a chiral center to the this compound scaffold, for example by adding a substituent to the benzylic carbon, would result in stereoisomers. It is a well-established principle in pharmacology that different enantiomers of a chiral molecule can exhibit vastly different biological activities, potencies, and metabolic profiles. Therefore, a significant and largely unexplored avenue of research is the development of stereoselective synthetic methods to produce specific enantiomers of this compound derivatives.

Methodologies for the asymmetric synthesis of related chiral phenethylamines have been developed and could be adapted for this purpose. These strategies often involve the use of chiral auxiliaries, such as 4-phenyl-1,3-oxazolidines, which can direct the diastereoselective addition of organometallic reagents. royalsocietypublishing.orgchemicalbook.com Another approach utilizes chiral inducers like 1-phenylethylamine (B125046) (α-PEA) to guide the stereochemical outcome of the reaction. nih.gov By developing such synthetic routes, researchers could isolate and study individual enantiomers, allowing for a precise determination of the structure-activity relationship related to stereochemistry. This would be a critical step in optimizing the compound for any potential therapeutic application, enhancing its specificity for biological targets and minimizing off-target effects. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical research. rsc.orgontosight.ai For a compound like this compound, these computational tools offer a powerful way to accelerate the exploration of its chemical space and predict its biological activities.

One established approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. By analyzing a dataset of related phenethylamine compounds with known activities, a QSAR model can identify the key molecular descriptors that correlate with a specific biological effect, such as receptor binding affinity. sarchemlabs.comresearchgate.net This allows for the virtual screening of novel, hypothetical derivatives of this compound to predict their potency and prioritize which compounds to synthesize. sarchemlabs.com

Beyond QSAR, more advanced AI and ML platforms can be employed for de novo drug design, generating entirely new molecular structures optimized for specific targets. These models can analyze vast datasets to find hidden patterns that are not apparent to human researchers, suggesting novel modifications to the this compound scaffold to enhance desired properties. rsc.org The application of AI can guide research efforts, reduce the number of necessary experiments, and ultimately accelerate the journey from a molecule of interest to a compound with well-defined and potentially valuable applications. rsc.org

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structural identity of N-Methyl-3,4,5-trimethoxybenzylamine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy group positions and methylamine substitution. Compare observed chemical shifts with literature values (e.g., δ ~3.8 ppm for methoxy protons, δ ~2.4 ppm for N-methyl protons). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 212.265 (C₁₁H₁₇NO₃) and fragmentation patterns consistent with trimethoxybenzylamine derivatives. Infrared (IR) spectroscopy can validate N–H and C–O stretches .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (HMIS Health Hazard: 2) .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Monitor degradation over time, as prolonged storage may increase hazards; request updated SDS for aged samples .

- Disposal : Follow federal/state regulations. Neutralize with dilute acid (e.g., 1M HCl) before incineration by qualified personnel .

Q. What are common synthetic routes to this compound?

- Methodological Answer :

- Route 1 : N-Methylation of 3,4,5-trimethoxybenzyl chloride using methylamine under reflux in anhydrous THF or DCM. Purify via vacuum distillation (boiling point ~289.9°C) .

- Route 2 : Reductive amination of 3,4,5-trimethoxybenzaldehyde with methylamine using NaBH₃CN or H₂/Pd-C. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound in complex syntheses?

- Methodological Answer :

- Coupling Agents : Use TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with Et₃N as a base to activate carboxylic acid intermediates. Maintain a 1:1 molar ratio of amine to acid at 0–5°C to minimize side reactions .

- Solvent Selection : Anhydrous DMF or DCM improves coupling efficiency. Post-reaction, purify via preparative RP-HPLC (C18 column, acetonitrile/water gradient) to isolate ≥95% pure products .

Q. How should researchers analyze and mitigate discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer :

- Root Cause Analysis : Check for moisture sensitivity (e.g., hydrolysis of intermediates) or incomplete methylation. Use Karl Fischer titration to verify solvent dryness.

- Process Optimization : Increase stoichiometric excess of methylamine (1.5–2.0 equiv.) and extend reaction time (24–48 hrs). Monitor by LC-MS for intermediate stability .

Q. What strategies are effective for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 1–3 months). Analyze by HPLC-UV (λ = 254 nm) to detect decomposition products (e.g., demethylated analogs).

- Recrystallization : Purify degraded samples using ethanol/water (3:1 v/v) to remove polar impurities, as demonstrated for related trimethoxybenzaldehyde derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Structural Confirmation : Verify derivative purity via 2D NMR (COSY, HSQC) to rule out regioisomers.

- Bioassay Reproducibility : Use standardized cell lines (e.g., HEK-293 for receptor studies) and control for batch-to-batch variability in compound synthesis. Cross-validate with in silico docking studies to correlate activity with molecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。